molecular formula C18H23ClN4O2S B2934817 N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride CAS No. 1331333-00-6

N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2934817
CAS No.: 1331333-00-6
M. Wt: 394.92
InChI Key: SQIMTPOCNIQAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrochloride salt featuring an isoxazole core substituted with a 3-methyl group and a carboxamide linkage. The carboxamide bridges two moieties: a 3-(dimethylamino)propyl group and a 4-methylbenzo[d]thiazol-2-yl group. Its synthesis likely follows a multi-step protocol involving:

Biginelli reaction to generate dihydropyrimidine intermediates (common in isoxazole derivative synthesis) .

Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization with hydroxylamine hydrochloride to construct the isoxazole ring .

The compound’s design integrates structural motifs associated with bioactivity, such as the benzothiazole ring (implicated in kinase inhibition) and the dimethylamino group (enhancing solubility and membrane permeability) .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S.ClH/c1-12-7-5-8-15-16(12)19-18(25-15)22(10-6-9-21(3)4)17(23)14-11-13(2)20-24-14;/h5,7-8,11H,6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIMTPOCNIQAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=NO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d]thiazole Moiety: This step involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzo[d]thiazole ring.

    Attachment of the Dimethylamino Propyl Group: The dimethylamino propyl group is introduced via nucleophilic substitution, where a suitable halide reacts with dimethylamine.

    Final Coupling and Hydrochloride Formation: The final coupling of the isoxazole and benzo[d]thiazole intermediates is achieved through amide bond formation, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different structural analogs.

    Substitution: The benzo[d]thiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to ring-opened derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoxazole and benzo[d]thiazole derivatives in various chemical reactions.

Biology

Biologically, N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer therapy or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The dimethylamino propyl group may facilitate binding to receptors or enzymes, while the isoxazole and benzo[d]thiazole rings contribute to the overall stability and specificity of the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds is provided below:

Compound Core Structure Key Substituents Synthesis Method Reported Bioactivity
Target Compound: N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide HCl Isoxazole 4-Methylbenzothiazole, dimethylaminopropyl Biginelli reaction → Claisen-Schmidt → Cyclization with hydroxylamine Inferred COX-1/2 inhibition (based on isoxazole derivatives in )
N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide HCl () Pyrazole 6-Methylbenzothiazole, dimethylaminopropyl Likely similar amide coupling; pyrazole synthesis via cyclization of hydrazines Undisclosed, but pyrazole derivatives often target kinases or GPCRs
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-methyl-pyrazole-4-carboxamide derivatives () Pyrazole Aryl groups, chloro, cyano substituents EDCI/HOBt-mediated amide coupling Anticancer, antimicrobial (pyrazole-carboxamides in )
Isoxazole derivatives with trifluoromethyl groups () Isoxazole Trifluoromethyl, acetyl groups Biginelli reaction followed by chalcone synthesis COX-1/2 inhibition (IC₅₀: 0.8–2.4 µM)

Pharmacological and Physicochemical Comparisons

  • Bioactivity: The target compound’s isoxazole core aligns with COX-1/2 inhibitory activity observed in other isoxazole derivatives (e.g., trifluoromethyl-substituted analogues in showed IC₅₀ values <2.5 µM) . In contrast, pyrazole derivatives (e.g., ) exhibit broader applications, including anticancer effects due to aryl/cyano substituents . The 4-methylbenzothiazole moiety in the target compound may enhance kinase binding affinity compared to 6-methyl isomers (), as benzothiazole positioning affects steric interactions with target proteins .
  • Synthetic Complexity :

    • The target compound’s synthesis is more laborious than pyrazole derivatives (), requiring multi-step cyclization and coupling. However, it avoids the need for toxic reagents like EDCI/HOBt .
  • Pharmacokinetics: Swiss ADME studies () suggest isoxazole derivatives generally exhibit improved solubility (logP <3) compared to pyrazoles (logP ~3.5 in ) due to polar substituents like dimethylamino groups . The hydrochloride salt form of the target compound enhances aqueous solubility, a critical advantage over neutral pyrazole-carboxamides () .

Molecular Docking and Target Selectivity

  • Isoxazole vs. Pyrazole Cores :

    • Isoxazoles (target compound) form stronger hydrogen bonds with COX-2’s active site (via oxygen/nitrogen atoms) compared to pyrazoles, which rely on π-π stacking () .
    • Pyrazole derivatives () show higher selectivity for c-Met kinase due to planar aryl groups fitting into hydrophobic pockets .
  • Benzothiazole Positioning :

    • The 4-methylbenzothiazole group in the target compound may interact with ATP-binding pockets in kinases more effectively than 6-methyl isomers (), as methyl positioning alters steric bulk near key residues .

Biological Activity

N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR). This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H28ClN3OS
  • Molecular Weight : 418.0 g/mol
  • CAS Number : 1216922-14-3
PropertyValue
Molecular FormulaC22H28ClN3OS
Molecular Weight418.0 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Boiling PointNot available

Research indicates that this compound may act as an inhibitor of P-glycoprotein (P-gp), a protein that contributes to the efflux of drugs from cells, thereby playing a significant role in drug resistance in cancer therapy. The ability of this compound to enhance the intracellular accumulation of chemotherapeutic agents such as doxorubicin has been demonstrated through various assays.

Case Studies and Research Findings

  • Inhibition of Drug Efflux :
    • A study demonstrated that the compound significantly increased the uptake of Rhodamine 123 and doxorubicin in P-gp-overexpressing human cervical carcinoma cells (KB-8-5), enhancing their cytotoxic effects by 10.2-fold and 1.5-fold, respectively, at non-toxic concentrations .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that the compound effectively suppressed doxorubicin efflux from KB-8-5 cells, leading to an increase in intracellular doxorubicin concentration by 9.1-fold compared to controls . This suggests its potential utility as a chemosensitizer in overcoming MDR.

Table 2: Summary of Biological Activity Data

Assay TypeResultReference
P-gp InhibitionIncreased Rhodamine 123 uptake by 10.2x
CytotoxicityIncreased doxorubicin accumulation by 9.1x
Cell Lines TestedKB-8-5 (human cervical carcinoma)

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of specific functional groups, such as the dimethylamino group and the thiazole moiety, appears to enhance its interaction with P-gp, which is essential for its efficacy against drug-resistant cancer cells.

Insights from SAR Studies

Research indicates that modifications to the thiazole ring and substitutions on the aromatic rings can significantly affect cytotoxicity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed improved activity against various cancer cell lines .

Q & A

Q. What are the key synthetic strategies for preparing N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including cyclization and alkylation. For example, similar isoxazole derivatives are synthesized via cyclization in DMF with iodine and triethylamine to form heterocyclic cores, followed by alkylation or amidation steps to introduce substituents . A general procedure for related compounds involves reacting intermediates (e.g., thiol derivatives) with alkyl halides in the presence of K₂CO₃ as a base, which facilitates nucleophilic substitution . Optimization of solvent polarity and reaction temperature is critical to minimize byproducts.

Q. How should researchers characterize the compound using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of ¹H and ¹³C NMR spectroscopy to identify proton environments and carbon frameworks, particularly for distinguishing isoxazole, benzothiazole, and dimethylamino groups. For example, in related heterocycles, the benzothiazole moiety shows characteristic aromatic proton signals at δ 7.2–8.5 ppm, while the isoxazole methyl group appears as a singlet near δ 2.3 ppm . Mass spectrometry (HRMS) and IR spectroscopy can further validate molecular weight and functional groups like amides (C=O stretch at ~1650 cm⁻¹).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. For instance, fractional factorial designs can identify critical factors affecting yield, such as the ratio of iodine to triethylamine in cyclization reactions . Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, enabling targeted optimization of energy barriers . Post-reaction purification techniques, such as column chromatography with gradient elution, are essential for isolating the hydrochloride salt form.

Q. What strategies address contradictory data in biological activity assessments (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, incubation time). To resolve this, conduct dose-response curves across multiple cell lines and validate results with orthogonal assays (e.g., apoptosis markers vs. ATP-based viability tests). For example, if a compound shows cytotoxicity in one model but not another, evaluate off-target effects using kinase profiling or transcriptomic analysis . Additionally, ensure consistent compound solubility by using standardized solvents (e.g., DMSO with ≤0.1% v/v) and confirm stability via HPLC at assay conditions .

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the compound’s benzothiazole and isoxazole moieties with target proteins (e.g., kinases). Density Functional Theory (DFT) calculations can optimize the geometry of the dimethylamino propyl side chain to assess its conformational flexibility . For ADMET prediction, tools like SwissADME evaluate logP (lipophilicity) and CNS permeability, which are critical for prioritizing in vivo studies.

Q. What experimental approaches identify and mitigate byproducts during synthesis?

  • Methodological Answer : Byproducts often arise from incomplete cyclization or halogen displacement. Monitor reactions in real-time using TLC or LC-MS to detect intermediates. For example, sulfur byproducts from cyclization (e.g., elemental sulfur, S₈) can be removed via filtration or extraction . If alkylation side products persist, employ scavengers like molecular sieves or switch to milder bases (e.g., Cs₂CO₃ instead of K₂CO₃) .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported biological targets for similar compounds?

  • Methodological Answer : Perform target deconvolution using chemical proteomics (e.g., affinity chromatography coupled with MS/MS) to identify binding partners. Compare results with databases like ChEMBL or PubChem. If literature conflicts exist (e.g., antiviral vs. anticancer activity), validate hypotheses using gene knockout models or competitive binding assays .

Tables for Key Data

Parameter Method Reference
Cyclization yield optimizationDoE with iodine/TEA ratio variation
NMR shifts (isoxazole methyl)¹H NMR (δ 2.3 ppm, singlet)
logP predictionSwissADME/DFT calculations
Byproduct removalFiltration of elemental sulfur

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.